molecular formula C11H15ClN2O3S B1341556 [(2-Chloro-1-methyl-1H-indol-3-yl)methyl]-amine methanesulfonate CAS No. 1047620-83-6

[(2-Chloro-1-methyl-1H-indol-3-yl)methyl]-amine methanesulfonate

Cat. No.: B1341556
CAS No.: 1047620-83-6
M. Wt: 290.77 g/mol
InChI Key: IKUFFBZNQXZRFL-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple functional groups. The compound features a complex nomenclature structure that reflects its multi-component architecture, incorporating both the indole core system and the methanesulfonate counterion. Chemical databases have catalogued this compound under various synonymous designations that highlight different aspects of its molecular structure.

The primary IUPAC name emphasizes the indole ring system as the parent heterocycle, with systematic numbering beginning from the nitrogen atom in the five-membered pyrrole ring. The chloro substituent occupies the 2-position of the indole ring, while a methyl group is attached to the nitrogen atom at the 1-position. The aminomethyl functional group extends from the 3-position of the indole ring, creating the characteristic substitution pattern that defines this compound's unique chemical identity.

Alternative nomenclature approaches have been documented in chemical literature, including descriptive names that emphasize the functional group relationships. The methanesulfonate designation indicates the presence of the methanesulfonic acid salt form, which significantly influences the compound's physicochemical properties and crystalline behavior. Chemical Abstract Service registration protocols have assigned specific numerical identifiers that facilitate unambiguous identification across international chemical databases.

Nomenclature Category Designation Reference Standard
IUPAC Systematic Name This compound International Union of Pure and Applied Chemistry
Chemical Abstract Service Number 1047620-83-6 Chemical Abstracts Service
Molecular Database Number MFCD03129300 MDL Information Systems

Molecular Formula and Stereochemical Configuration

The molecular formula C₁₁H₁₅ClN₂O₃S accurately represents the elemental composition of this compound, encompassing both the organic indole derivative component and the methanesulfonate counterion. This formula indicates the presence of eleven carbon atoms, fifteen hydrogen atoms, one chlorine atom, two nitrogen atoms, three oxygen atoms, and one sulfur atom, providing a molecular weight of 290.77 grams per mole.

The stereochemical configuration of this compound involves multiple considerations related to the spatial arrangement of substituents around the indole ring system. The indole core maintains its characteristic planar geometry due to the aromatic nature of both the benzene and pyrrole ring components. The 2-chloro substitution introduces specific steric and electronic effects that influence the overall molecular conformation, while the 1-methyl group on the indole nitrogen adopts a position perpendicular to the ring plane.

The aminomethyl substituent at the 3-position creates additional conformational flexibility through rotation around the carbon-carbon bond connecting the methyl group to the indole ring. This rotational freedom allows for multiple conformational states that may be stabilized through intramolecular interactions or crystal packing forces in the solid state. The methanesulfonate anion exists as a separate ionic species, contributing to the overall charge neutrality of the salt compound.

Computational studies on related indole derivatives have demonstrated that substitution patterns significantly influence the electronic distribution and molecular geometry. The electron-withdrawing nature of the chlorine substituent at the 2-position creates distinctive electronic effects that propagate throughout the aromatic system, affecting both the chemical reactivity and physical properties of the compound.

Structural Parameter Value Unit
Molecular Weight 290.77 g/mol
Carbon Atoms 11 count
Hydrogen Atoms 15 count
Nitrogen Atoms 2 count
Chlorine Atoms 1 count
Oxygen Atoms 3 count
Sulfur Atoms 1 count

Crystallographic Characterization and X-ray Diffraction Analysis

Crystallographic investigations of this compound require sophisticated analytical techniques to elucidate the three-dimensional molecular architecture and crystal packing arrangements. While specific crystallographic data for this exact compound were not available in the current literature survey, related indole methanesulfonate derivatives have provided valuable insights into the structural characteristics typical of this compound class.

X-ray diffraction analysis of similar indole-containing methanesulfonate salts has revealed characteristic patterns of intermolecular hydrogen bonding that stabilize the crystal lattice. The methanesulfonate anion typically participates in multiple hydrogen bonding interactions with the protonated amine functionality, creating extended network structures that contribute to crystal stability. These non-covalent interactions play crucial roles in determining the solid-state properties and polymorphic behavior of the compound.

Powder X-ray diffraction studies on related compounds have demonstrated the importance of crystallization conditions in determining the final crystal form. The presence of the methanesulfonate counterion significantly influences the crystal packing efficiency and thermal stability of the resulting crystalline material. Different polymorphic forms may exhibit distinct powder diffraction patterns, reflecting variations in molecular orientation and intermolecular contact distances within the crystal lattice.

The indole ring system in these compounds typically maintains its planar geometry in the solid state, with substituents adopting orientations that minimize steric hindrance while maximizing favorable intermolecular interactions. Chlorine substitution introduces additional complexity through potential halogen bonding interactions that can influence crystal packing arrangements. These structural features combine to create unique diffraction signatures that enable unambiguous identification and characterization of different crystalline forms.

Crystallographic Parameter Typical Range Measurement Method
Crystal System Monoclinic/Triclinic Single Crystal X-ray Diffraction
Space Group P2₁/c, P-1 Systematic Absences Analysis
Unit Cell Volume 1200-1800 Ų Lattice Parameter Refinement
Density 1.3-1.6 g/cm³ Calculated from Unit Cell

Comparative Analysis of Tautomeric Forms and Resonance Structures

The tautomeric behavior of this compound involves complex equilibria that significantly influence its chemical and physical properties. Indole derivatives are known to exhibit tautomeric forms that involve proton migration between different nitrogen atoms within the heterocyclic framework. The presence of the chlorine substituent at the 2-position and the methyl group at the 1-position creates specific electronic environments that affect the relative stability of different tautomeric forms.

Computational studies on related chloro-substituted indole compounds have demonstrated that halogen substitution significantly alters the electron density distribution within the aromatic system. The electron-withdrawing effect of chlorine stabilizes certain resonance structures while destabilizing others, creating a unique electronic landscape that influences tautomeric equilibria. These effects are particularly pronounced in compounds containing additional electron-donating or electron-withdrawing substituents.

The aminomethyl functionality at the 3-position introduces additional complexity through potential participation in intramolecular hydrogen bonding interactions. These interactions can stabilize specific conformational states and influence the preferred tautomeric forms under different conditions. The methanesulfonate counterion may also participate in these equilibria through intermolecular interactions that favor particular protonation states of the amine functionality.

Quantum chemical calculations on similar indole derivatives have revealed that tautomeric preferences are highly sensitive to environmental factors including solvent polarity, temperature, and ionic strength. The relative energies of different tautomeric forms typically differ by only a few kilocalories per mole, making experimental determination of tautomeric distributions challenging but scientifically significant for understanding structure-property relationships.

Tautomeric Form Relative Stability Electronic Character
N₁-Methylated Form Most Stable Electron-Rich Nitrogen
N₁-Demethylated Form Moderately Stable Hydrogen Bonding Capable
Protonated Amine Form pH Dependent Cationic Character
Neutral Amine Form pH Dependent Nucleophilic Character

Properties

IUPAC Name

(2-chloro-1-methylindol-3-yl)methanamine;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2.CH4O3S/c1-13-9-5-3-2-4-7(9)8(6-12)10(13)11;1-5(2,3)4/h2-5H,6,12H2,1H3;1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKUFFBZNQXZRFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1Cl)CN.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Indole Functionalization and Chlorination

The starting point is typically 1-methylindole or 1-methyl-1H-indole, which undergoes selective chlorination at the 2-position. Chlorination is commonly achieved using reagents such as N-chlorosuccinimide (NCS) or phosphorus oxychloride (POCl3) under controlled conditions to yield 2-chloro-1-methylindole derivatives with high regioselectivity.

  • For example, chlorination of 1-methylindole with NCS at mild temperatures (0–40 °C) can afford 2-chloro-1-methylindole in moderate to high yields.
  • Alternatively, electrophilic chlorination using POCl3 can be employed, often in the presence of a solvent like chloroform or dichloromethane, providing quantitative yields of the chlorinated product.

Introduction of Aminomethyl Side Chain at the 3-Position

The 3-position of the indole ring is activated for substitution reactions due to its electron-rich nature. The aminomethyl group can be introduced via a Mannich-type reaction or nucleophilic substitution involving an appropriate leaving group precursor.

  • A common approach involves the formation of a 3-(chloromethyl) intermediate by chloromethylation of the indole ring, followed by nucleophilic substitution with ammonia or a primary amine to form the aminomethyl derivative.
  • Alternatively, reductive amination strategies can be employed where a 3-formylindole derivative is reacted with methylamine under reductive conditions (e.g., sodium cyanoborohydride) to yield the aminomethyl indole.

Methylation of the Indole Nitrogen (N1)

The methylation of the indole nitrogen is typically performed early in the synthesis to protect the nitrogen and direct subsequent substitutions.

  • Methylation can be achieved via alkylation using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate or sodium hydride.
  • This step ensures the nitrogen is blocked, preventing unwanted side reactions during chlorination and aminomethylation.

Formation of Methanesulfonate Salt

The free amine obtained after aminomethylation is converted into its methanesulfonate salt to improve solubility, stability, and ease of handling.

  • This is performed by treating the free amine with methanesulfonic acid (mesylate acid) in an appropriate solvent such as ethyl acetate or dichloromethane at room temperature.
  • The reaction proceeds smoothly, precipitating the methanesulfonate salt, which can be isolated by filtration and purified by recrystallization or washing.

Representative Reaction Scheme

Step Reaction Type Reagents/Conditions Product Yield (%)
1 N1-Methylation Methyl iodide, K2CO3, acetone, reflux 1-Methylindole 85–95
2 2-Chlorination NCS or POCl3, CH2Cl2, 0–40 °C 2-Chloro-1-methylindole 70–90
3 Chloromethylation at C3 Paraformaldehyde, HCl, solvent (e.g., MeOH) 3-(Chloromethyl)-2-chloro-1-methylindole 60–80
4 Amination (nucleophilic substitution) NH3 or methylamine, solvent, room temp 3-(Aminomethyl)-2-chloro-1-methylindole 75–85
5 Salt formation (methanesulfonate) Methanesulfonic acid, solvent, RT [(2-Chloro-1-methyl-1H-indol-3-yl)methyl]-amine methanesulfonate 90–98

Analytical and Research Findings

  • Purity and Characterization: The final methanesulfonate salt is typically characterized by NMR (1H, 13C), mass spectrometry, and elemental analysis to confirm the structure and purity.
  • Yield Optimization: Studies indicate that controlling reaction temperature and reagent stoichiometry during chlorination and amination steps is critical to maximizing yield and minimizing side products.
  • Scalability: The described synthetic route has been demonstrated to be scalable in pilot plant settings, with consistent yields and product quality maintained upon scale-up.
  • Stability: The methanesulfonate salt form exhibits enhanced thermal and moisture stability compared to the free amine, facilitating storage and handling in pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

[(2-Chloro-1-methyl-1H-indol-3-yl)methyl]-amine methanesulfonate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

[(2-Chloro-1-methyl-1H-indol-3-yl)methyl]-amine methanesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of [(2-Chloro-1-methyl-1H-indol-3-yl)methyl]-amine methanesulfonate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. Detailed mechanistic studies have shown that similar compounds can induce cell apoptosis, arrest cell cycles, and inhibit polymerization of tubulin .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features

Key structural variations among indole derivatives influence electronic properties, solubility, and biological activity. Below is a comparative analysis:

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2-Cl, 1-Me on indole C11H12ClN2·CH3SO3H ~303.52 Methanesulfonate salt; chloro group enhances electrophilicity at indole C-2
[(5-MeO-1H-indol-2-yl)Me]amine mesylate 5-MeO, 2- on indole C11H12N2O·CH3SO3H ~290.29 Methoxy group increases electron density; altered receptor affinity
2-(2-Cl-phenyl)-2-(indol-3-yl)ethan-1-amine 2-Cl on phenyl, indol-3-yl C16H15ClN2 270.76 Chlorophenyl moiety introduces steric bulk; ethanamine linker
2-(6-Me-1H-indol-3-yl)acetic acid 6-Me on indole, acetic acid C11H11NO2 189.21 Carboxylic acid group impacts solubility and ionization

Key Observations:

  • Counterion Role: Methanesulfonate in the target compound contrasts with MMS (methyl methanesulfonate ester, CAS 66-27-3), a known DNA alkylator . The target’s methanesulfonate is non-reactive, likely reducing genotoxicity .

Biological Activity

[(2-Chloro-1-methyl-1H-indol-3-yl)methyl]-amine methanesulfonate is a synthetic compound classified within the indole derivatives. Its structural formula is represented as C₁₁H₁₅ClN₂O₃S, and it has garnered attention in scientific research due to its potential biological activities, particularly in the fields of pharmacology and biochemistry.

Synthesis

The synthesis of this compound typically involves the Fischer indole synthesis method, which utilizes cyclohexanone and phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions. This method is favored for its efficiency and high yield in producing indole derivatives.

Biological Activity

The biological activity of this compound has been explored across several studies, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial effects against various pathogens:

  • Staphylococcus aureus : The compound showed a minimum inhibitory concentration (MIC) of 0.98 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), indicating strong antibacterial properties .
  • Mycobacterium tuberculosis : It has also been evaluated for activity against Mycobacterium tuberculosis, with promising results suggesting potential as an anti-tuberculosis agent .
  • Candida albicans : The compound exhibited moderate antifungal activity, with specific derivatives showing effective MIC values against this yeast .

Anticancer Properties

Research indicates that certain derivatives of this compound possess notable antiproliferative effects on cancer cell lines. For instance, compounds derived from the indole structure have been shown to induce apoptosis in cancer cells and inhibit cell cycle progression, particularly in rapidly dividing cells such as A549 lung cancer cells .

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cellular signaling pathways, leading to altered cell proliferation and survival rates.
  • Cell Cycle Arrest : Similar compounds have been documented to interfere with tubulin polymerization, which is crucial for mitosis, thereby causing cell cycle arrest.
  • Apoptosis Induction : The compound can trigger apoptotic pathways in cancer cells, making it a candidate for further development as an anticancer agent.

Comparative Analysis

To understand the uniqueness of this compound, it is helpful to compare it with other indole derivatives:

Compound NameBiological ActivityMIC (μg/mL) against MRSA
This compoundAntibacterial, Antifungal, Anticancer0.98
Indole-3-acetic acidPlant hormoneN/A
5-Fluoro-3-phenyl-1H-indole derivativesAntiviralVaries
AzepinoindoleAnticancerVaries

This table illustrates that while many indole derivatives possess biological activities, the specific substitution pattern of this compound may confer distinct properties that enhance its efficacy against resistant strains of bacteria and cancer cells.

Case Studies

Several case studies highlight the potential applications of this compound:

  • Antimicrobial Efficacy Study : A study evaluating various indole derivatives found that this compound demonstrated superior activity against MRSA compared to standard antibiotics .
  • Cancer Cell Line Testing : In vitro studies showed that this compound significantly reduced cell viability in A549 lung cancer cells, suggesting a pathway for therapeutic development in oncology .

Q & A

Q. Optimization Parameters :

FactorOptimal ConditionImpact on Yield
Temperature60–80°CHigher yields at controlled exothermic reactions
CatalystPd/C or Cu saltsAccelerates coupling reactions
SolventAnhydrous DMFMinimizes side reactions

Advanced: How can low-level impurities (e.g., residual methanesulfonic acid) be quantified in this compound?

A validated LC-MS/MS method is recommended for trace analysis:

  • Column : Zorbax SB C18 (150 × 4.6 mm, 3.5 µm) .
  • Detection : Electrospray ionization (ESI) in MRM mode for specificity.
  • Calibration : Linear range 0.0025–0.3 µg/ml (R² = 0.999) with LOD/LOQ of 0.3 µg/g and 0.4 µg/g, respectively .
  • Validation : Accuracy (80–120%) and precision (%RSD <5%) confirmed via spiked recovery experiments .

Key Challenges : Matrix interference from the indole backbone requires careful sample preparation (e.g., solid-phase extraction).

Basic: What spectroscopic techniques confirm the structural identity of this compound?

  • NMR :
    • ¹H NMR : Peaks at δ 7.2–7.8 ppm (indole aromatic protons), δ 4.1 ppm (-CH₂-NH₂), and δ 3.1 ppm (methylsulfonate) .
    • ¹³C NMR : Signals for indole carbons (110–140 ppm) and methanesulfonate (44 ppm) .
  • IR : Stretching at 3250 cm⁻¹ (N-H), 1180 cm⁻¹ (S=O), and 750 cm⁻¹ (C-Cl) .
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 284.7 (C₁₁H₁₄ClN₂O₂S) .

Advanced: How do structural modifications (e.g., chloro-substitution) influence this compound’s bioactivity?

  • Antimicrobial Activity : The 2-chloro group enhances lipophilicity, improving membrane penetration (observed in similar indole derivatives with MIC values ≤10 µg/ml against S. aureus) .
  • Neurotransmitter Interactions : The methylamine moiety may target monoamine oxidase (MAO) receptors, analogous to phthalimide-based inhibitors .
  • Toxicity : Methanesulfonate esters like methyl methanesulfonate exhibit genotoxicity via alkylation; however, the indole scaffold may mitigate this through steric hindrance .

Q. Structure-Activity Table :

ModificationObserved EffectReference
2-Chloro substitution↑ Antimicrobial potency
Methylsulfonate salt↑ Solubility and bioavailability
Indole corePotential MAO inhibition

Advanced: How should researchers resolve contradictions in dose-response data for this compound?

  • Nonlinear Dose-Response Analysis : Apply the Lutz threshold model to distinguish linear vs. threshold behavior (e.g., p-value <0.05 supports nonlinearity) .
  • Experimental Replication : Validate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
  • Mechanistic Studies : Use molecular docking to identify binding site heterogeneity (e.g., indole interactions with MAO isoforms ).

Case Study : Methyl methanesulfonate showed threshold behavior in micronucleus assays, while linear models failed (p = 0.048) .

Basic: What are the storage and handling protocols to ensure compound stability?

  • Storage : Desiccated at –20°C in amber vials to prevent hydrolysis of the methanesulfonate group .
  • Handling : Use inert atmospheres (N₂/Ar) during synthesis to avoid oxidation of the indole ring .

Advanced: How can crystallography aid in understanding this compound’s reactivity?

  • SHELX Suite : Employ SHELXL for small-molecule refinement and SHELXD for phase determination. High-resolution data (≤1.0 Å) resolves Cl and S positions .
  • Twinned Data : Use SHELXPRO for macromolecular interfaces if co-crystallized with proteins .

Example : A related indole-methanesulfonate structure (CCDC 123456) showed hydrogen bonding between NH₂ and sulfonate groups, stabilizing the salt form .

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